N1-(2-chlorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-chlorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H15Cl2N5O2S and its molecular weight is 460.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-(2-chlorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C21H17ClN5O2S with a molecular weight of approximately 457.91 g/mol. It features a thiazolo[3,2-b][1,2,4]triazole scaffold, which is known for its diverse biological activities. The presence of chlorine substituents enhances its pharmacological potential.
Research indicates that compounds with a similar thiazolo[3,2-b][1,2,4]triazole scaffold exhibit various pharmacological activities. These include:
- Anticancer Activity : Studies have shown that derivatives of the thiazolo[3,2-b][1,2,4]triazole scaffold can inhibit cancer cell proliferation without causing toxicity to normal cells. For instance, compounds structurally related to this compound demonstrated significant activity against leukemia cell lines while sparing non-cancerous cells like HEK293 .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various bacterial and fungal strains. In particular, some derivatives have shown efficacy against Mycobacterium tuberculosis, indicating potential use as an anti-infective agent .
Pharmacokinetics and Drug-Likeness
In silico studies have been conducted to assess the pharmacokinetic properties of similar compounds. These studies suggest favorable absorption characteristics and moderate bioactivity scores. The drug-likeness evaluation indicates that the compound adheres to Lipinski's Rule of Five with minimal violations .
Property | Value |
---|---|
Molecular Weight | 457.91 g/mol |
LogP | 3.5 (predicted) |
Bioavailability Score | 0.55 (indicating potential) |
Toxicity Risk | Low (based on structural alerts) |
Case Studies and Research Findings
- Anticancer Activity : A study published in Molecules highlighted that certain derivatives of the thiazolo[3,2-b][1,2,4]triazole exhibited potent anticancer properties against specific leukemia lines (CCRF-CEM and HL-60). The introduction of chlorine atoms in specific positions was crucial for enhancing anticancer activity .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiazolo[3,2-b][1,2,4]triazole derivatives revealed that several compounds showed significant inhibition against M. tuberculosis and other pathogenic strains . This suggests that this compound may also possess similar properties.
- Structure-Activity Relationship (SAR) : Preliminary SAR studies indicate that modifications in the molecular structure significantly affect biological activity. For example, changing the position of substituents like fluorine or chlorine can lead to variations in potency against different cancer cell lines .
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N5O2S/c21-13-7-5-12(6-8-13)17-25-20-27(26-17)14(11-30-20)9-10-23-18(28)19(29)24-16-4-2-1-3-15(16)22/h1-8,11H,9-10H2,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVBLZVRQCWGMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.